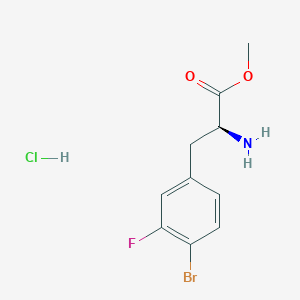

Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl

Description

Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl (CAS: 99359-32-7) is a halogenated phenylalanine derivative with a methyl ester and hydrochloride salt. Its molecular formula is $ \text{C}{10}\text{H}{13}\text{BrClFNO}_2 $, and it features a bromine atom at the para position and a fluorine atom at the meta position on the aromatic ring of the phenylalanine backbone. This compound is primarily used as an intermediate in pharmaceutical synthesis, where its halogen substituents and ester group facilitate further chemical modifications, such as cross-coupling reactions or peptide synthesis .

Properties

Molecular Formula |

C10H12BrClFNO2 |

|---|---|

Molecular Weight |

312.56 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-bromo-3-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |

InChI Key |

HDYYNPLZPRUTCT-FVGYRXGTSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)Br)F)N.Cl |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)Br)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Aromatic Precursors

Esterification and Chiral Resolution

The methyl ester group is introduced via Fischer esterification or Mitsunobu reaction, while the L-configuration is ensured through chiral auxiliaries or enzymatic resolution.

Fischer Esterification

- The carboxylic acid group of 4-bromo-3-fluoro-L-phenylalanine is treated with methanol and $$ \text{HCl} $$ gas under reflux, yielding the methyl ester hydrochloride salt.

- Optimization : Prolonged reaction times (>12 hours) improve yields but risk racemization. Catalytic $$ \text{H}2\text{SO}4 $$ (5 mol%) enhances efficiency.

Asymmetric Synthesis

- Phase-Transfer Catalysis (PTC) : Glycine Schiff bases are alkylated with 4-bromo-3-fluorobenzyl bromide using cinchona-derived PTCs (e.g., 1f in Table 2), achieving enantiomeric excess (ee) >94%.

- Enzymatic Resolution : Racemic mixtures are treated with acylases (e.g., from Bacillus sp.) to hydrolyze the D-enantiomer selectively, isolating L-phenylalaninate with >99% ee.

Table 2: Catalytic Asymmetric Alkylation

| Catalyst | Solvent | Temperature | ee (%) | Yield (%) | |

|---|---|---|---|---|---|

| Cinchonine-derived PTC | Toluene/CHCl₃ | −40°C | 94 | 68 | |

| Maruoka catalyst | MTBE | −30°C | 98 | 72 |

Purification and Characterization

Crude products are purified via recrystallization or chromatography, with final characterization using NMR, HPLC, and X-ray diffraction.

Recrystallization

Chromatographic Methods

- Silica gel chromatography (eluent: $$ \text{CH}2\text{Cl}2/\text{MeOH} $$, 9:1) removes non-polar impurities.

- Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) verifies enantiopurity.

Critical Challenges and Solutions

Racemization During Esterification

Byproduct Formation in Halogenation

- Solution : Use of anhydrous solvents (e.g., THF) and stoichiometric control of brominating agents reduces dibrominated byproducts.

Industrial-Scale Synthesis

Patented methods highlight cost-effective approaches:

- One-Pot Halogenation-Esterification : Combines bromofluorination and esterification in a single reactor, reducing steps and waste.

- Continuous Flow Systems : Enhance reproducibility and yield (85–90%) through precise temperature and residence time control.

Emerging Methodologies

Biocatalytic Approaches

Photoredox Catalysis

- Visible-light-mediated C–H bromofluorination using $$ \text{Ru(bpy)}_3^{2+} $$ enables late-stage functionalization of phenylalanine derivatives.

Chemical Reactions Analysis

Key Steps

-

Bromination and Fluorination of Benzaldehyde

-

Formation of α-Amino Acid Precursor

-

Asymmetric Hydrogenation

-

Enzymatic Hydrolysis

-

Esterification and Salt Formation

Table 1: Synthesis Steps and Key Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Br₂, KF | Bromination and fluorination of benzaldehyde |

| 2 | N-acetylglycine, acetic anhydride | Formation of α-amidocinnamic acid |

| 3 | Me-BoPhoz ligand, H₂ | Asymmetric hydrogenation |

| 4 | Acylase, CoCl₂ | Enzymatic hydrolysis |

| 5 | MeOH, HCl | Esterification and salt formation |

Reaction Mechanisms

The compound’s reactivity is driven by its halogen substituents and amino acid ester functionality.

Nucleophilic Substitution

-

The bromine atom at the 4-position undergoes nucleophilic substitution, enabling the synthesis of derivatives (e.g., replacing Br with nucleophiles like amines or thiols).

-

Mechanism : The electron-withdrawing effect of fluorine at the 3-position activates the aromatic ring for electrophilic substitution, while bromine serves as a leaving group.

Enzymatic Interactions

-

The fluorine substituent enhances binding affinity to enzymes such as phenylalanine hydroxylase, altering metabolic pathways.

-

Applications : Used in studies of enzyme kinetics and inhibitor design.

Biochemical Reactions

-

Metabolic Pathways : Modulates amino acid metabolism by interacting with enzymes involved in protein synthesis.

-

Stability : The hydrochloride salt improves aqueous solubility, enabling use in biological assays .

Pharmaceutical Development

-

Drug Design : Serves as a building block for fluorinated drugs, where halogens enhance bioactivity and selectivity.

-

Radioisotope Synthesis : Analogous fluorinated compounds are used in PET imaging (e.g., [¹⁸F]-fluoro-L-phenylalanine) .

Table 2: Applications of this compound

| Application | Key Feature |

|---|---|

| Enzyme Inhibition Studies | Halogens modulate binding affinity |

| Protein Engineering | Introduced into proteins to study interactions |

| Radiopharmaceuticals | Analogous structures used in PET imaging |

Molecular Characteristics

Research Findings

-

Enantiomeric Purity : Synthesis yields >99% ee via enzymatic hydrolysis, critical for biological applications .

-

Reaction Selectivity : Fluorine’s electron-withdrawing effect directs substitution reactions to specific positions.

-

Biological Impact : Halogenation alters enzyme-ligand interactions, enabling targeted modulation of metabolic pathways.

This compound’s unique chemical structure and reactivity make it a valuable tool in advancing biochemical and pharmaceutical research. Further studies on its derivatives and applications in drug discovery are warranted.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

- Neurotransmitter Modulation : Compounds similar to methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride have been shown to influence neurotransmitter systems. Research indicates that amino acid derivatives can enhance cognitive function and may have therapeutic implications in treating neurological disorders such as depression and anxiety .

- Drug Design : The unique structure of this compound makes it a valuable tool in drug design, particularly for developing new treatments targeting neurotransmitter receptors .

-

Biochemical Studies :

- Enzyme Interactions : Studies are ongoing to investigate how methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride interacts with various enzymes and receptors in biological systems. Preliminary findings suggest potential effects on mood regulation and cognitive processes due to its influence on neurotransmitter receptors .

- Metabolic Pathway Analysis : The compound can serve as a substrate or inhibitor in metabolic pathway studies, providing insights into amino acid metabolism and its regulation under different physiological conditions .

-

Neuroscience Research :

- Cognitive Function Enhancement : Research has indicated that derivatives of phenylalanine can modulate hormone secretion and energy supply during physical exertion, which may lead to improved cognitive performance .

- Potential Therapeutic Uses : Ongoing studies aim to elucidate the therapeutic implications of this compound in treating cognitive impairments associated with various neurological conditions .

Case Studies

-

Neurotransmitter Interaction Studies :

- A study examining the effects of methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride on neurotransmitter systems indicated that it could enhance dopamine receptor activity, potentially leading to improved mood regulation .

-

Cognitive Performance Research :

- In an experimental setup involving physical exertion tasks, subjects supplemented with phenylalanine derivatives exhibited enhanced cognitive performance compared to controls, suggesting a role for compounds like methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride in cognitive enhancement strategies .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-bromo-L-phenylalaninate HCl (No 3-Fluoro Substitution)

- Structural Difference : Lacks the 3-fluoro substituent.

- Reactivity: Bromine at the para position remains a viable site for Suzuki or Ullmann cross-coupling reactions, but the lack of fluorine may reduce metabolic stability in biological applications. Solubility: Similar hydrochloride salt improves aqueous solubility compared to the free base .

Methyl 3-fluoro-L-phenylalaninate HCl (No 4-Bromo Substitution)

- Structural Difference : Lacks the 4-bromo substituent.

- Impact :

- Steric and Electronic Effects : Fluorine at the meta position directs electrophilic substitution reactions but offers fewer opportunities for further functionalization compared to bromine.

- Biological Relevance : Fluorine enhances metabolic stability due to strong C-F bonds, but the absence of bromine limits utility in heavy-atom-mediated applications (e.g., crystallography or radiopharmaceuticals) .

Ethyl 4-bromo-3-fluoro-L-phenylalaninate HCl

- Structural Difference : Ethyl ester instead of methyl.

- Impact :

4-Chloro-3-fluoro-L-phenylalaninate Methyl Ester HCl

- Structural Difference : Chlorine replaces bromine at the para position.

- Impact: Reactivity: Chlorine’s smaller size and weaker leaving-group ability compared to bromine may reduce efficiency in nucleophilic aromatic substitution or cross-coupling reactions. Electronic Effects: Chlorine’s moderate electron-withdrawing effect is less pronounced than bromine’s, altering electronic interactions in catalytic processes .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Solubility (Water) | Stability (Ester Hydrolysis) |

|---|---|---|---|---|

| Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl | 294.57 | 4-Br, 3-F | High (HCl salt) | Moderate (pH-sensitive) |

| Methyl 4-bromo-L-phenylalaninate HCl | 278.97 | 4-Br | High | Moderate |

| Methyl 3-fluoro-L-phenylalaninate HCl | 223.67 | 3-F | High | High (C-F stability) |

| Ethyl 4-bromo-3-fluoro-L-phenylalaninate HCl | 308.60 | 4-Br, 3-F | Moderate | High |

Mechanistic Insights from Halogenated Analogues

- Carcinogenicity Studies: In 4-dimethylaminoazobenzene derivatives, 3′- and 4′-fluoro substitutions increased carcinogenicity compared to the parent compound, highlighting the role of halogen position in biological activity .

- Electron-Withdrawing Effects : Fluorine’s electronegativity stabilizes adjacent bonds, reducing metabolic degradation. Bromine’s size enhances hydrophobic interactions in protein binding .

- Synthetic Pathways : Bromination (e.g., using $ \text{NBS} $) and fluorination (e.g., via $ \text{Selectfluor} $) are critical steps. The order of substitution (bromo first, then fluoro) avoids steric clashes in meta-substitution .

Biological Activity

Methyl 4-bromo-3-fluoro-L-phenylalaninate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl is a fluorinated derivative of phenylalanine, an amino acid critical for protein synthesis. The presence of bromine and fluorine atoms in the aromatic ring enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Fluorinated compounds often exhibit altered interactions with enzymes due to the electronegative nature of fluorine, which can lead to enhanced binding affinity and specificity for certain targets.

- Modulation of Protein Structure : The incorporation of this compound into proteins can affect their conformation and stability, potentially altering their biological functions.

2. Pharmacological Applications

This compound has been explored for various pharmacological applications, including:

- Antiviral Activity : Research indicates that fluorinated phenylalanines can enhance the antiviral potency of compounds targeting viral entry mechanisms, particularly in HIV research .

- Cancer Therapy : Its ability to modify protein interactions has implications in cancer therapy, where it may be used to inhibit oncogenic signaling pathways .

Case Study 1: Antiviral Efficacy

In a study investigating small molecule inhibitors targeting HIV entry, this compound was tested alongside other fluorinated compounds. The results demonstrated improved antiviral activity compared to non-fluorinated analogs, highlighting the importance of fluorination in enhancing bioactivity .

Case Study 2: Cancer Cell Proliferation

Another study focused on the effects of this compound on cancer cell lines. The compound was shown to significantly inhibit cell proliferation in vitro, suggesting potential as an anticancer agent. The mechanism was attributed to the modulation of key signaling pathways involved in cell growth and survival .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl to ensure stability?

- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen or argon) at 2–8°C, protected from light and moisture. Desiccants like silica gel should be included in the storage environment. Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) to minimize exposure. Purity verification via TLC (≥99% as per similar hydrochloride salts) is recommended before use .

Q. What synthetic strategies are used to introduce bromo and fluoro groups onto L-phenylalanine derivatives?

- Methodological Answer: Halogenation typically involves electrophilic aromatic substitution (EAS) using Br₂ (with Lewis acids like FeBr₃ for bromination) or electrophilic fluorinating agents (e.g., Selectfluor®). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids (e.g., 4-fluoro-3-methylphenylboronic acid ) can modify the aromatic ring. Pre-functionalized precursors like 4-amino-L-phenylalanine (CAS 943-80-6 ) may serve as intermediates for subsequent halogenation.

Advanced Research Questions

Q. How can reaction conditions be optimized for esterification and HCl salt formation during synthesis?

- Methodological Answer: Use a Box-Behnken experimental design to evaluate factors such as HCl concentration (0.1–1.0 M), reaction temperature (20–60°C), and solvent polarity (e.g., methanol vs. DCM). Monitor esterification completion via FT-IR (C=O ester peak at ~1740 cm⁻¹) and confirm salt formation through elemental analysis (Cl⁻ content). Adjust pH during HCl addition to avoid over-acidification, which may degrade sensitive functional groups .

Q. What analytical techniques resolve regioselectivity conflicts in bromo/fluoro substitution patterns?

- Methodological Answer: Combine ¹⁹F NMR (to confirm fluorine position via coupling constants) and ¹H-¹³C HSQC (to map aromatic proton-carbon correlations). X-ray crystallography provides definitive regiochemical assignment, while LC-MS with collision-induced dissociation (CID) can differentiate isomers based on fragmentation patterns. Compare retention times with known standards (e.g., 4-nitro-L-phenylalanine, CAS 949-99-5 ) for cross-validation.

Q. How does HCl influence the compound’s stability in aqueous vs. organic media?

- Methodological Answer: In aqueous media, HCl increases hydrophilicity but risks hydrolysis of the ester group. Stability studies (via HPLC monitoring) should assess pH-dependent degradation (e.g., pH 1–7 buffers). In organic solvents (e.g., DMF, THF), HCl enhances solubility but may catalyze side reactions (e.g., demethylation). Use Karl Fischer titration to control water content (<0.1%) and mitigate hydrolysis .

Q. How to address contradictory yield reports in cross-coupling reactions using this compound?

- Methodological Answer: Systematically vary catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), ligand ratios (1–5 mol%), and bases (K₂CO₃ vs. CsF). Pre-dry reagents (molecular sieves) and solvents (distilled over CaH₂) to exclude moisture. Monitor reaction progress via GC-MS or in situ Raman spectroscopy. Compare results with analogous couplings (e.g., 5-fluoro-2-methylphenylboronic acid ) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.